5-bromo-2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide
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Overview
Description
This compound is a type of pyridinesulfonamide . Pyridinesulfonamides are important fragments which have a wide range of applications in novel drugs . They have been found to possess a large number of different biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities .
Synthesis Analysis
The enantiomers of this compound have been synthesized . The stereostructures have been researched . Single crystals of both compounds were obtained for X-ray analysis .Molecular Structure Analysis
The absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations . The crystal structures and calculated geometries were extremely similar .Chemical Reactions Analysis
The effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated . Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC 50 values of 1.08 and 2.69 μM, respectively .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2-methylpropyl)-1,3-dihydroisoindol-4-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O2S/c1-11(2)8-22-9-12-4-3-5-15(14(12)10-22)21-25(23,24)16-6-13(18)7-20-17(16)19/h3-7,11,21H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPFZZARHBENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C(=CC=C2)NS(=O)(=O)C3=C(N=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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